2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-13-8-4-5-9-15(13)21(19,20)17-11-10-14(18)12-6-2-1-3-7-12/h1-9,14,17-18H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHNDBHTJVRRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the amidation reaction. The structure of the compound is confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is employed in the study of biological processes and pathways.
Medicine: It is significant in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Key Structural Features :
- Bromine Substituent : Enhances molecular weight and may influence electronic properties.
- 3-Hydroxy-3-Phenylpropyl Group : Introduces steric bulk and hydrogen-bonding capacity.
The analysis below relies on comparisons with structurally related benzenesulfonamide derivatives.
Structural and Molecular Comparisons
The table below compares 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide with two analogs:
*Hypothetical molecular formula and weight derived from structural analysis.
Substituent Effects on Properties
Hydroxy vs. Methoxy Groups
- Methoxy groups (-OCH₃) are electron-donating and moderately lipophilic, which may reduce aqueous solubility but improve membrane permeability .
- The hydroxyl group (-OH) in the target compound enhances interactions with polar solvents and biological targets (e.g., enzymes), though it may also increase metabolic susceptibility.
Morpholinylpropyl vs. Hydroxy-Phenylpropyl
- The morpholinylpropyl substituent in introduces a cyclic tertiary amine (morpholine), which increases basicity and solubility in acidic environments. The hydrochloride salt form further enhances water solubility .
- In contrast, the hydroxy-phenylpropyl group lacks basicity but offers a rigid aromatic ring and hydroxyl group for target-specific interactions.
Bromine Position
- Bromine at position 2 (target compound) versus position 5 () alters steric and electronic effects.
Biological Activity
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom, a hydroxy group, and a benzenesulfonamide moiety, which contribute to its reactivity and biological interactions. The presence of the hydroxy group suggests potential for hydrogen bonding, while the sulfonamide group is known for its role in enzyme inhibition.
Enzyme Inhibition
Research indicates that 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide acts as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme overexpressed in various cancer cells. The inhibition of CA IX leads to altered cellular metabolism, shifting from aerobic to anaerobic glycolysis, which is crucial for tumor growth and survival .
Table 1: Inhibitory Effects on CA IX
| Concentration (μM) | % Inhibition |
|---|---|
| 152 | 45% |
| 300 | 65% |
| 631 | 85% |
Anticancer Activity
The compound has shown significant inhibitory effects against various cancer cell lines. In vitro studies have demonstrated its cytotoxicity towards breast cancer cells with IC50 values indicating effective concentrations for therapeutic use .
Case Study: Breast Cancer Cell Lines
A study evaluated the compound's effects on different breast cancer cell lines, revealing a dose-dependent response with notable selectivity for malignant cells over normal cells.
The mechanism by which 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide exerts its biological effects involves:
- Enzyme Inhibition : Binding to the active site of CA IX, preventing substrate access.
- Receptor Modulation : Potential interactions with other cellular receptors that may alter signaling pathways.
- Gene Expression : Influencing transcription factors related to cancer progression .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate binding affinity to plasma proteins such as human serum albumin (HSA). This interaction is crucial for its distribution and therapeutic efficacy .
Research Applications
2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide has several applications in scientific research:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Biochemical Research : Investigating enzyme inhibition mechanisms and metabolic pathways in cancer cells.
- Material Science : Exploring its utility as a precursor in synthesizing novel materials .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide, and how can reaction intermediates be optimized?
- Methodology : Begin with sulfonylation of 2-bromobenzenesulfonyl chloride with 3-amino-3-phenylpropan-1-ol under basic conditions (e.g., pyridine or triethylamine). Monitor intermediates via TLC/HPLC and optimize yields by controlling stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction temperature (0–5°C for exothermic steps). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should crystallization conditions be optimized for X-ray diffraction analysis of this compound?
- Methodology : Screen solvents (e.g., DCM/hexane, ethanol/water) using vapor diffusion or slow evaporation. Use SHELXL for structure refinement . For improved crystal quality, employ temperature gradients (e.g., cooling from 40°C to 4°C over 48 hours) and seed crystals. Validate hydrogen bonding patterns (e.g., O–H···O/N interactions) to confirm molecular packing .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties of 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide, and how do they inform reactivity predictions?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map electrostatic potential (ESP) surfaces and frontier molecular orbitals. Use Multiwfn to calculate localized orbital locator (LOL) and electron localization function (ELF) indices, identifying nucleophilic/electrophilic sites (e.g., sulfonamide sulfur vs. bromine) . Correlate results with experimental Hammett constants to predict substituent effects on reactivity .
Q. How can discrepancies in NMR data between theoretical predictions and experimental results be resolved for this compound?
- Methodology : Simulate and NMR spectra using Gaussian or ACD/Labs NMR predictor. Adjust for solvent effects (e.g., DMSO-d vs. CDCl) and tautomerism (e.g., keto-enol equilibria in protic solvents). Validate assignments via 2D experiments (HSQC, HMBC) and compare with analogous benzenesulfonamide derivatives (e.g., 2-bromo-N-(tert-butyl)benzenesulfonamide) .
Q. What strategies are effective for resolving steric hindrance during coupling reactions involving the 3-hydroxy-3-phenylpropyl moiety?
- Methodology : Introduce bulky directing groups (e.g., trityl or TBS-protected hydroxyl) to pre-organize the substrate. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under microwave irradiation (100°C, 30 minutes) to enhance regioselectivity. Monitor steric effects via molecular dynamics simulations (e.g., NAMD) .
Data Analysis and Interpretation
Q. How can electron density topology analysis clarify the role of the bromine substituent in intermolecular interactions?
- Methodology : Conduct quantum theory of atoms in molecules (QTAIM) analysis using Multiwfn to identify bond critical points (BCPs) and Laplacian values. Compare halogen bonding (C–Br···O) strength with non-brominated analogs to quantify its impact on crystal packing .
Q. What experimental and computational approaches validate the biological activity of this compound against enzyme targets?
- Methodology : Perform enzyme inhibition assays (e.g., fluorescence polarization for sulfonamide-binding proteases) and correlate with molecular docking (AutoDock Vina) using crystal structures from the PDB. Analyze binding free energies (MM-PBSA) to identify critical residues (e.g., His57 in serine proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
